1-Bromo-1,2-difluoro-ethylene

Catalog No.
S15358904
CAS No.
M.F
C2HBrF2
M. Wt
142.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-1,2-difluoro-ethylene

Product Name

1-Bromo-1,2-difluoro-ethylene

IUPAC Name

(E)-1-bromo-1,2-difluoroethene

Molecular Formula

C2HBrF2

Molecular Weight

142.93 g/mol

InChI

InChI=1S/C2HBrF2/c3-2(5)1-4/h1H/b2-1-

InChI Key

YQPBMUIOKYTYDS-UPHRSURJSA-N

Canonical SMILES

C(=C(F)Br)F

Isomeric SMILES

C(=C(\F)/Br)\F

1-Bromo-1,2-difluoro-ethylene is a halogenated organic compound with the molecular formula C2BrF2\text{C}_2\text{BrF}_2. It is characterized by the presence of two fluorine atoms and one bromine atom attached to a double-bonded ethylene structure. This compound is a colorless gas or liquid that exhibits significant volatility and reactivity due to its halogenated nature. Its structure can be represented as:

CF2=CBr\text{CF}_2=\text{CBr}

This compound is of interest in various chemical applications, particularly in the synthesis of pharmaceuticals and agrochemicals.

Typical of alkenes and halogenated compounds:

  • Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form difluoroethylene by losing hydrogen bromide.
  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of various derivatives.
  • Addition Reactions: This compound can react with electrophiles due to the electron-withdrawing effect of the fluorine atoms, which enhances its reactivity.

Several methods have been developed for synthesizing 1-bromo-1,2-difluoro-ethylene:

  • Bromination of Vinylidene Fluoride: This method involves the bromination of vinylidene fluoride in the presence of a catalyst to form dibromodifluoroethane, which is subsequently treated with a base to yield 1-bromo-1,2-difluoro-ethylene .
    • Reaction Steps:
      • Bromination: CF2=CH2+Br2CF2BrCH2Br\text{CF}_2=\text{CH}_2+\text{Br}_2\rightarrow \text{CF}_2\text{Br}-\text{CH}_2\text{Br}
      • Dehydrobromination: CF2BrCH2Br+BaseCF2=CBr+HBr\text{CF}_2\text{Br}-\text{CH}_2\text{Br}+\text{Base}\rightarrow \text{CF}_2=\text{CBr}+\text{HBr}
  • Selective Dehydrobromination: Utilizing specific conditions (temperature and pressure) allows for high yields and selectivity in producing this compound from its precursors .

1-Bromo-1,2-difluoro-ethylene is primarily used as an intermediate in the synthesis of other chemical compounds, including:

  • Pharmaceuticals: It serves as a precursor for various drugs due to its reactive nature.
  • Agrochemicals: The compound can be utilized in developing herbicides and pesticides.
  • Fluorinated Polymers: It contributes to the production of specialized polymers with unique properties.

Several compounds share structural similarities with 1-bromo-1,2-difluoro-ethylene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-Bromo-1-chloro-2,2-difluoroethyleneC₂BrClF₂Contains chlorine instead of fluorine; used in similar applications .
2-Chloro-1,1-difluoroethyleneC₂ClF₂A toxic unsaturated hydrochlorofluorocarbon; exhibits different reactivity patterns .
1-Bromo-2,2-difluoroethyleneC₂BrF₂Lacks one fluorine atom compared to 1-bromo-1,2-difluoroethylene; used in polymer synthesis .

Uniqueness

The uniqueness of 1-bromo-1,2-difluoro-ethylene lies in its specific combination of bromine and fluorine atoms attached to an ethylene backbone. This configuration imparts distinct chemical reactivity that differentiates it from other similar compounds, making it particularly valuable in specialized synthetic applications.

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Exact Mass

141.92297 g/mol

Monoisotopic Mass

141.92297 g/mol

Heavy Atom Count

5

Dates

Last modified: 08-11-2024

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